

# principle of SYBR Green II staining

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Compound of Interest		
Compound Name:	SYBR Green II	
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An In-depth Technical Guide to SYBR Green II Staining

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

SYBR Green II is a highly sensitive, fluorescent nucleic acid stain predominantly utilized for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. As an asymmetrical cyanine dye, its fluorescence is substantially enhanced upon binding to nucleic acids. This attribute, combined with a high quantum yield and low intrinsic fluorescence, establishes SYBR Green II as a superior alternative to conventional stains like ethidium bromide, particularly for applications demanding high sensitivity. This guide provides a comprehensive overview of the core principles of SYBR Green II staining, its physicochemical properties, detailed experimental protocols, and a comparative analysis with other common nucleic acid stains.

# Core Principle of SYBR Green II Staining

The utility of **SYBR Green II** as a nucleic acid stain is rooted in its photophysical properties, which are significantly altered upon association with nucleic acids. In its unbound state in solution, the **SYBR Green II** molecule exhibits very low intrinsic fluorescence. Upon binding to RNA or ssDNA, the dye undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield, resulting in a bright fluorescent signal upon excitation.[1][2]

While not exclusively specific to RNA, **SYBR Green II** demonstrates a higher quantum yield when bound to RNA as compared to double-stranded DNA (dsDNA).[2][4] This makes it



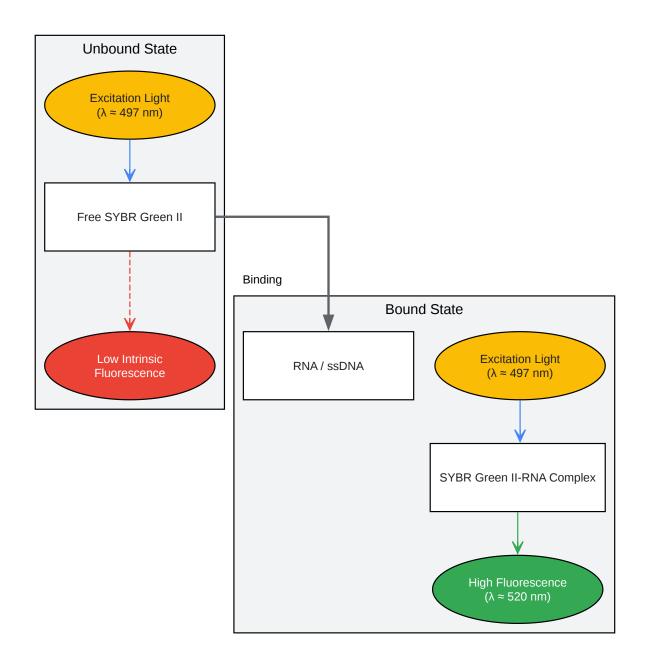
## Foundational & Exploratory

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particularly well-suited for the visualization and quantification of RNA species. The fluorescence of the **SYBR Green II**-nucleic acid complex is not quenched by common denaturing agents such as urea and formaldehyde, which streamlines the staining process for denaturing gels by obviating the need for washing steps.

The mechanism of binding is believed to involve a combination of intercalation between base pairs and binding within the minor groove of the nucleic acid structure. This interaction is sequence-dependent, with studies indicating that the staining efficiency can be influenced by the nucleotide composition of the ssDNA or RNA molecule.





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**Figure 1.** Mechanism of **SYBR Green II** fluorescence enhancement upon binding to RNA/ssDNA.

# **Quantitative Data**



The performance of **SYBR Green II** is characterized by its spectral properties, quantum yield, and detection sensitivity. These parameters are summarized in the tables below for easy comparison.

Table 1: Spectral Properties of SYBR Green II

Property	Wavelength (nm)	Notes
Primary Excitation Maximum	497	Compatible with blue-light transilluminators and 488 nm lasers.
Secondary Excitation  Maximum	254	Allows for visualization with standard UV transilluminators.
Emission Maximum	520	Emits in the green portion of the spectrum.

**Table 2: Ouantum Yield Comparison** 

Complex	Approximate Quantum Yield	Reference
SYBR Green II-RNA	~0.54	
SYBR Green II-dsDNA	~0.36	_
Ethidium Bromide-RNA	~0.07	_

# **Table 3: Detection Sensitivity Limits**



Gel Type	Illumination	Detection Limit per Band
Non-denaturing Agarose/Polyacrylamide	254 nm epi-illumination	As low as 100 pg of RNA/ssDNA.
Non-denaturing Agarose/Polyacrylamide	300 nm transillumination	As low as 500 pg of RNA.
Denaturing Agarose/Polyacrylamide	254 nm epi-illumination	Approximately 1 ng of RNA.
Denaturing Agarose/Polyacrylamide	300 nm transillumination	Approximately 4 ng of RNA.
Ethidium Bromide (for comparison)	300 nm transillumination	Approximately 1.5 ng of ssDNA.

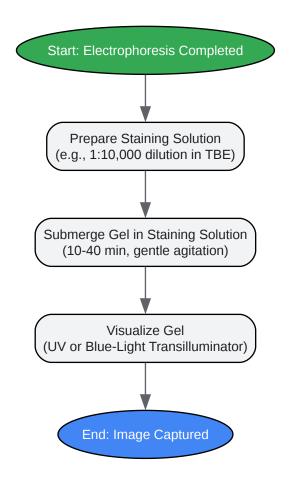
# **Experimental Protocols**

The following are detailed protocols for the use of **SYBR Green II** in staining RNA in electrophoretic gels. It is crucial to handle the **SYBR Green II** stock solution, supplied in DMSO, with care as it is a potential mutagen and DMSO can facilitate skin absorption. Always use appropriate personal protective equipment.

## **Post-Electrophoresis Staining of RNA Gels**

This is the recommended method for achieving the highest sensitivity.





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Figure 2. General workflow for post-electrophoresis staining with SYBR Green II.

### Materials:

- **SYBR Green II** RNA Gel Stain (typically 10,000X in DMSO)
- TBE buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA, pH 8.0)
- Staining container (plastic is recommended to prevent dye adsorption to glass)
- Gel documentation system (UV or blue-light transilluminator)

### Procedure:

 Perform Electrophoresis: Run RNA samples on a non-denaturing or denaturing (e.g., formaldehyde or urea) agarose or polyacrylamide gel using standard protocols.



## • Prepare Staining Solution:

- Allow the SYBR Green II stock solution to warm to room temperature and briefly centrifuge to collect the solution at the bottom of the vial.
- For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the stock solution in TBE buffer.
- For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.
- Crucially, ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.

#### Stain the Gel:

- Place the gel in a suitable staining container and add enough staining solution to completely submerge the gel.
- Agitate the gel gently at room temperature for 10-40 minutes, protected from light. Staining time may need to be optimized based on gel thickness and composition.

#### Visualize the Gel:

- No destaining is required due to the low intrinsic fluorescence of the unbound dye.
- Carefully transfer the gel to a transilluminator.
- For maximal sensitivity, use 254 nm epi-illumination. Standard 300 nm transillumination also provides excellent results.
- Capture the image using a gel documentation system. For photography with black and white film, a SYBR Green photographic filter is recommended for optimal results.

## **Pre-casting Agarose Gels with SYBR Green II**

This method offers convenience by incorporating the dye directly into the gel, although it may result in slightly lower sensitivity compared to post-staining. This protocol is not recommended for polyacrylamide gels.

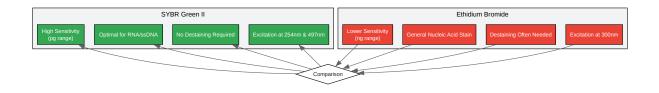


### Procedure:

- Prepare Molten Agarose: Prepare molten agarose in your desired electrophoresis buffer as per standard protocols. Cool the agarose to a temperature that is comfortable to handle but still molten.
- Add the Dye: Dilute the SYBR Green II 10,000X stock solution 1:10,000 directly into the
  molten agarose (e.g., add 5 μL of dye to 50 mL of agarose). Mix thoroughly but gently to
  avoid introducing bubbles.
- Cast and Run the Gel: Cast the gel, allow it to solidify, load samples, and perform electrophoresis using standard procedures.
- Visualize: Transfer the gel directly to a transilluminator for visualization as described in step 4
  of the post-staining protocol.

# **Comparative Analysis and Applications**

**SYBR Green II** offers significant advantages over traditional nucleic acid stains, primarily ethidium bromide.



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Figure 3. Comparison of key features between SYBR Green II and Ethidium Bromide.

Key Advantages:



- Superior Sensitivity: SYBR Green II is significantly more sensitive than ethidium bromide for detecting RNA and ssDNA, often by more than an order of magnitude.
- Simplified Workflow: The low background fluorescence eliminates the need for destaining or washing steps, saving time and reducing buffer waste.
- Compatibility with Downstream Applications: Staining with **SYBR Green II** does not interfere with the transfer of RNA to membranes for Northern blotting, provided that SDS is included in subsequent hybridization buffers to remove the dye.

## **Primary Applications:**

- Visualization of RNA and ssDNA in agarose and polyacrylamide gels.
- Single-strand conformation polymorphism (SSCP) analysis, where its high sensitivity is a major benefit over traditional silver staining.
- Quantification of RNA in various biological samples.
- Capillary electrophoresis of DNA fragments.

## Conclusion

**SYBR Green II** is a powerful and versatile tool for the sensitive detection of RNA and ssDNA. Its unique photophysical properties, including a high quantum yield upon binding and low background fluorescence, provide a simplified workflow and superior sensitivity compared to traditional methods. By understanding the core principles and adhering to the optimized protocols outlined in this guide, researchers can effectively leverage **SYBR Green II** to achieve high-quality, reliable results in their nucleic acid analysis workflows.

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